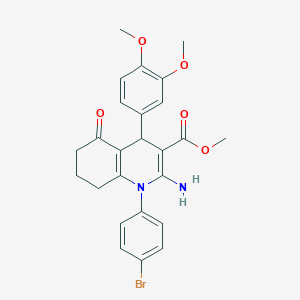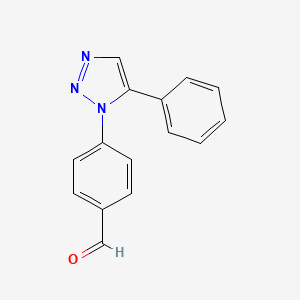![molecular formula C20H9Cl3F3N5O3 B11519250 3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519250.png)
3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with multiple functional groups, including chloro, nitro, and trifluoromethyl groups. These substitutions contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-diketones, under acidic or basic conditions.
Introduction of Substituents: The chloro, nitro, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups makes it a versatile scaffold for drug design.
Medicine
In medicine, this compound and its derivatives are studied for their potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
- 4’-chloro-N-ethyl-2’-nitropropionanilide
Uniqueness
Compared to similar compounds, 3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust and reactive chemical entities.
Properties
Molecular Formula |
C20H9Cl3F3N5O3 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H9Cl3F3N5O3/c21-10-3-1-9(2-4-10)14-8-15(20(24,25)26)30-18(27-14)16(23)17(29-30)19(32)28-13-6-5-11(31(33)34)7-12(13)22/h1-8H,(H,28,32) |
InChI Key |
MGCPGYOFHKLUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzenesulfonamide](/img/structure/B11519174.png)
![4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11519185.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B11519193.png)
![ethyl 2-[(acetylamino)methyl]-6-bromo-1-(2-bromoethyl)-5-methoxy-1H-indole-3-carboxylate](/img/structure/B11519200.png)
![2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11519204.png)
![2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11519205.png)
![2-Amino-1-(2-chloro-4-nitrophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11519206.png)
![N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11519209.png)
![N,N'-di-tert-butyl-6-[4-(tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11519214.png)
![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519222.png)

![6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one](/img/structure/B11519249.png)
![2-nitro-N'-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide](/img/structure/B11519260.png)
